- Compound capable of targeting and degrading polo-like kinase 1 (PLK1) and bromodomain protein 4 (BRD4) by ubiquitination and application thereof in preparing antitumor drug, China, , ,
Cas no 947667-22-3 (methyl (2R)-2-[(propan-2-yl)amino]butanoate)
947667-22-3 structure
Product Name:methyl (2R)-2-[(propan-2-yl)amino]butanoate
Numéro CAS:947667-22-3
Le MF:C8H17NO2
Mégawatts:159.2260825634
MDL:MFCD24395103
CID:2171927
PubChem ID:59815008
Update Time:2024-10-25
methyl (2R)-2-[(propan-2-yl)amino]butanoate Propriétés chimiques et physiques
Nom et identifiant
-
- Methyl (2r)-2-(isopropylamino) butanoate
- (R)-Methyl 2-(isopropylamino)butanoate
- Methyl (2R)-2-[(1-methylethyl)amino]butanoate (ACI)
- methyl (2R)-2-[(propan-2-yl)amino]butanoate
- VMUHGXXMBHEUOC-SSDOTTSWSA-N
- AKOS030524084
- methyl (2R)-2-(isopropylamino)butanoate
- XMB66722
- SCHEMBL8920477
- CS-0162209
- (R)-Methyl 2-(isopropylamino)butanoate ee
- SC5064
- 947667-22-3
- methyl (2R)-2-(propan-2-ylamino)butanoate
- (R)-methyl2-(isopropylamino)butanoate
- DS-19399
-
- MDL: MFCD24395103
- Piscine à noyau: 1S/C8H17NO2/c1-5-7(8(10)11-4)9-6(2)3/h6-7,9H,5H2,1-4H3/t7-/m1/s1
- La clé Inchi: VMUHGXXMBHEUOC-SSDOTTSWSA-N
- Sourire: [C@H](CC)(NC(C)C)C(=O)OC
Propriétés calculées
- Qualité précise: 159.125928785g/mol
- Masse isotopique unique: 159.125928785g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 11
- Nombre de liaisons rotatives: 5
- Complexité: 123
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 1
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 1.4
- Surface topologique des pôles: 38.3Ų
methyl (2R)-2-[(propan-2-yl)amino]butanoate Informations de sécurité
- Mot signal:Warning
- Description des dangers: H302
- Déclaration d'avertissement: P280-P305+P351+P338
- Conditions de stockage:Keep in dark place,Inert atmosphere,2-8°C
methyl (2R)-2-[(propan-2-yl)amino]butanoate PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RP281-200mg |
methyl (2R)-2-[(propan-2-yl)amino]butanoate |
947667-22-3 | 97% | 200mg |
63.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RP281-1g |
methyl (2R)-2-[(propan-2-yl)amino]butanoate |
947667-22-3 | 97% | 1g |
216.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RP281-5g |
methyl (2R)-2-[(propan-2-yl)amino]butanoate |
947667-22-3 | 97% | 5g |
734.0CNY | 2021-07-12 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R67900-5g |
(R)-Methyl2-(isopropylamino)butanoate |
947667-22-3 | 97% | 5g |
¥635.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R67900-10g |
(R)-Methyl2-(isopropylamino)butanoate |
947667-22-3 | 97% | 10g |
¥1078.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R67900-1g |
(R)-Methyl2-(isopropylamino)butanoate |
947667-22-3 | 97% | 1g |
¥172.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R67900-25g |
(R)-Methyl2-(isopropylamino)butanoate |
947667-22-3 | 97% | 25g |
¥2155.0 | 2024-07-19 | |
| Chemenu | CM255950-5g |
(R)-Methyl 2-(isopropylamino)butanoate |
947667-22-3 | 97% | 5g |
$224 | 2021-06-09 | |
| Chemenu | CM255950-10g |
(R)-Methyl 2-(isopropylamino)butanoate |
947667-22-3 | 97% | 10g |
$393 | 2021-06-09 | |
| Chemenu | CM255950-25g |
(R)-Methyl 2-(isopropylamino)butanoate |
947667-22-3 | 97% | 25g |
$729 | 2021-06-09 |
methyl (2R)-2-[(propan-2-yl)amino]butanoate Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Sodium triacetoxyborohydride Solvents: Dichloromethane ; cooled; 24 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Thionyl chloride Solvents: Methanol
1.2 Reagents: Sodium acetate , Sodium triacetoxyborohydride Solvents: Dichloromethane
1.2 Reagents: Sodium acetate , Sodium triacetoxyborohydride Solvents: Dichloromethane
Référence
- Structure-Guided Design and Development of Potent and Selective Dual Bromodomain 4 (BRD4)/Polo-like Kinase 1 (PLK1) Inhibitors, Journal of Medicinal Chemistry, 2018, 61(17), 7785-7795
Méthode de production 3
Conditions de réaction
1.1 Reagents: Thionyl chloride Solvents: Methanol
1.2 Reagents: Acetic acid , Sodium acetate , Sodium triacetoxyborohydride Solvents: Tetrahydrofuran
1.2 Reagents: Acetic acid , Sodium acetate , Sodium triacetoxyborohydride Solvents: Tetrahydrofuran
Référence
- Structure-based design and SAR development of 5,6-dihydroimidazolo[1,5-f]pteridine derivatives as novel Polo-like kinase-1 inhibitors, Bioorganic & Medicinal Chemistry Letters, 2017, 27(5), 1311-1315
Méthode de production 4
Conditions de réaction
1.1 Reagents: Sodium acetate Solvents: Dichloromethane ; 5 min, rt
1.2 Reagents: Sodium triacetoxyborohydride ; 12 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
1.4 Reagents: Sodium carbonate Solvents: Water ; pH 8 - 9
1.2 Reagents: Sodium triacetoxyborohydride ; 12 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
1.4 Reagents: Sodium carbonate Solvents: Water ; pH 8 - 9
Référence
- Preparation of dihydropteridinone derivatives as polo kinase inhibitor, World Intellectual Property Organization, , ,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Sodium acetate Solvents: Dichloromethane ; 3 h, rt
1.2 Reagents: Sodium triacetoxyborohydride ; 12 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.4 Reagents: Sodium carbonate Solvents: Water ; rt; pH 8 - 9, rt
1.2 Reagents: Sodium triacetoxyborohydride ; 12 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.4 Reagents: Sodium carbonate Solvents: Water ; rt; pH 8 - 9, rt
Référence
- Preparation of dihydropteridinone derivatives for treating cell proliferation related diseases, World Intellectual Property Organization, , ,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Sodium acetate , Sodium triacetoxyborohydride Solvents: Dichloromethane ; 18 h, rt
Référence
- Design and synthesis of highly selective, orally active Polo-like kinase-2 (Plk-2) inhibitors, Bioorganic & Medicinal Chemistry Letters, 2013, 23(9), 2743-2749
methyl (2R)-2-[(propan-2-yl)amino]butanoate Raw materials
- Butanoic acid, 2-amino-, methyl ester, (R)-
- (R)-2-Aminobutyric Acid
- methyl (2R)-2-aminobutanoate;hydrochloride
methyl (2R)-2-[(propan-2-yl)amino]butanoate Preparation Products
methyl (2R)-2-[(propan-2-yl)amino]butanoate Littérature connexe
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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